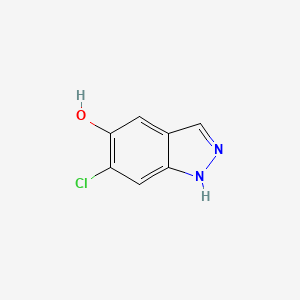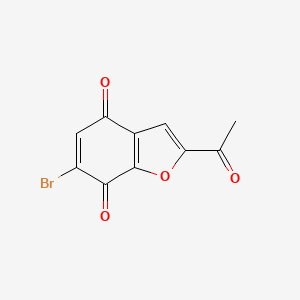
2-Acetyl-6-bromo-benzofuran-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Acetyl-6-bromo-benzofuran-4,7-dione is C10H5BrO4 . The InChI Code is 1S/C10H5BrO4/c1-4(12)8-2-5-7(13)3-6(11)9(14)10(5)15-8/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.05 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of unexpected 1,5-bis(1-benzofuran-2-yl) pentane-1,5-dione derivatives is facilitated by the reaction of 2-acetyl benzofuran derivatives with aromatic aldehyde derivatives. This process explores new avenues for creating bis benzofuran dione derivatives, showcasing the versatility of 2-acetyl-6-bromo-benzofuran-4,7-dione in synthesizing complex organic compounds (Coskun, 2017).
Development of Antimicrobial and Anti-inflammatory Agents
The bromination of substituted 2-acetyl benzofurans leads to compounds that have been evaluated for antimicrobial, anthelmintic, anti-inflammatory, and analgesic activities. This highlights the potential of this compound derivatives in the development of new therapeutic agents (Kumar et al., 2006).
Organic Electronics
The preparation of thieno[2,3-f]benzofuran-4,8-dione, through a directed metalation cascade, offers an efficient approach to functionalizing the thieno[2,3-f]benzofuran core. This process is significant for the synthesis of materials for organic electronics, demonstrating the application of this compound in the development of advanced functional materials (Aeschi et al., 2013).
Catalysis and Green Chemistry
The use of monobromomalononitrile (MBM) as a non-hazardous brominating agent in the synthesis of 3H,3′H-spiro[benzofuran-2,1′-isoindole]-3,3′-diones illustrates the potential of this compound derivatives in facilitating green chemical processes. This methodology underscores the significance of these derivatives in promoting safer and more environmentally friendly synthetic routes (Kundu et al., 2014).
Natural Products and Derivatives
A new griseofulvin derivative, isolated from the marine-derived mangrove endophytic fungus Sporothrix sp., showcases the role of this compound in the isolation and identification of new natural products with potential biological activities (Wen et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Future Directions
While the specific future directions for 2-Acetyl-6-bromo-benzofuran-4,7-dione are not mentioned in the search results, benzofuran compounds in general have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are seen as potential natural drug lead compounds .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects, suggesting that they may interact with cellular targets to inhibit proliferation .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .
properties
IUPAC Name |
2-acetyl-6-bromo-1-benzofuran-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c1-4(12)8-2-5-7(13)3-6(11)9(14)10(5)15-8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVVOTLTRAGKEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=O)C(=CC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283456 |
Source


|
| Record name | 4,7-Benzofurandione, 2-acetyl-6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1392804-26-0 |
Source


|
| Record name | 4,7-Benzofurandione, 2-acetyl-6-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Benzofurandione, 2-acetyl-6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

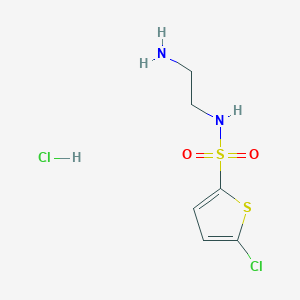
![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)
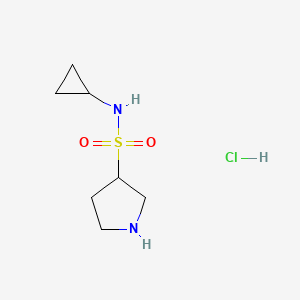
![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)
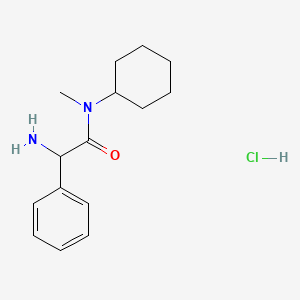
![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)
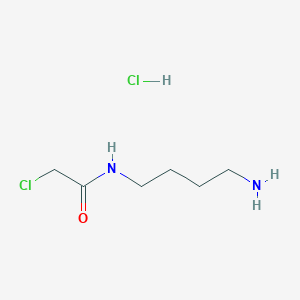
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)
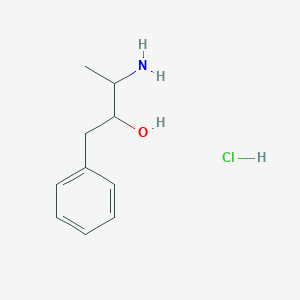
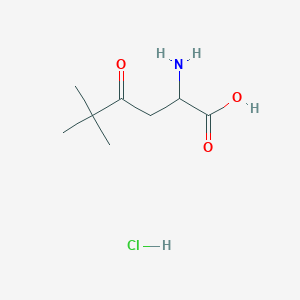
![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)

